molecular formula C24H21NO3S B14994264 2-(4-methoxyphenyl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

2-(4-methoxyphenyl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Cat. No.: B14994264
M. Wt: 403.5 g/mol
InChI Key: CODBPUNNIQAPEF-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-5-(2-OXO-2-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE is a complex organic compound with a unique structure that includes a benzothiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-5-(2-OXO-2-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-oxo-2-phenylethylamine, followed by cyclization with a suitable thiol reagent under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYPHENYL)-5-(2-OXO-2-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride, chlorinating agents like thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-METHOXYPHENYL)-5-(2-OXO-2-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-METHOXYPHENYL)-5-(2-OXO-2-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-phenylethyl 2-(4-methoxyphenyl)-4-quinolinecarboxylate
  • 1-METHYL-2-OXO-2-PHENYLETHYL 2-(4-METHOXYPHENYL)-8-METHYL-4-QUINOLINECARBOXYLATE

Uniqueness

Compared to similar compounds, 2-(4-METHOXYPHENYL)-5-(2-OXO-2-PHENYLETHYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-4-ONE stands out due to its benzothiazepine core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C24H21NO3S

Molecular Weight

403.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-phenacyl-2,3-dihydro-1,5-benzothiazepin-4-one

InChI

InChI=1S/C24H21NO3S/c1-28-19-13-11-18(12-14-19)23-15-24(27)25(20-9-5-6-10-22(20)29-23)16-21(26)17-7-3-2-4-8-17/h2-14,23H,15-16H2,1H3

InChI Key

CODBPUNNIQAPEF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2)CC(=O)C4=CC=CC=C4

Origin of Product

United States

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